molecular formula C18H21NO5S B11701191 Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11701191
M. Wt: 363.4 g/mol
InChI Key: BBLIHYYAXIWWGJ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a methoxyphenoxy group, and an acetamido group

Preparation Methods

The synthesis of ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, while the acetamido group is added through an acylation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles replace the methoxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.

Scientific Research Applications

ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: It is explored for its use in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Studies: The compound’s interactions with biological molecules are investigated to understand its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2-METHOXYPHENOXYACETATE: This compound shares the methoxyphenoxy group but lacks the thiophene ring and acetamido group, making it less complex.

    METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE: This compound has an acetamido group and a phosphoryl group, but differs in its overall structure and functional groups.

The uniqueness of ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H21NO5S/c1-5-23-18(21)16-11(2)12(3)25-17(16)19-15(20)10-24-14-8-6-13(22-4)7-9-14/h6-9H,5,10H2,1-4H3,(H,19,20)

InChI Key

BBLIHYYAXIWWGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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